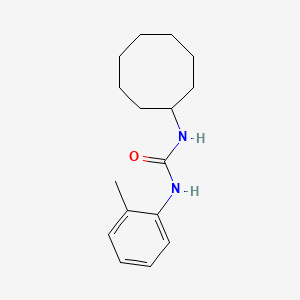

1-Cyclooctyl-3-(2-methylphenyl)urea

Description

Significance of Urea (B33335) Derivatives in Chemical and Biological Sciences

Urea derivatives are of paramount importance in the chemical and biological sciences, largely due to the unique properties of the urea moiety. This functional group is capable of forming stable hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen serving as an acceptor. nih.govbldpharm.com This ability to engage in multiple, stable interactions with proteins and other biological targets is a key reason for their widespread use in drug design and medicinal chemistry. nih.gov

The versatility of the urea scaffold has led to its incorporation into a multitude of bioactive compounds, including clinically approved therapies. frontiersin.org Urea derivatives have been successfully developed as anticancer, antibacterial, anti-inflammatory, antiviral, and anticonvulsant agents. nih.gov For instance, sorafenib (B1663141) and lenvatinib (B1674733) are urea-based drugs approved for the treatment of various cancers. frontiersin.orgnih.gov Beyond pharmaceuticals, urea derivatives are also utilized in materials science and as organocatalysts. nih.gov

Overview of Key Structural Motifs in Urea Compounds and Their Research Relevance

The diversity of urea compounds stems from the variety of substituents that can be attached to the nitrogen atoms. These structural motifs significantly influence the compound's physicochemical properties and biological activity.

Key structural motifs include:

Diaryl ureas: Compounds where both nitrogen atoms are attached to aromatic rings. This motif is prevalent in many kinase inhibitors, where the aryl groups can engage in specific interactions within the ATP-binding site of the enzyme. nih.goveurekaselect.com

N-Alkyl-N'-Aryl ureas: These unsymmetrical ureas combine a flexible alkyl group with a rigid aryl group. The nature of both the alkyl and aryl substituents can be systematically modified to fine-tune the compound's properties, such as solubility and cell permeability.

Ureas with heterocyclic moieties: The incorporation of heterocyclic rings can introduce additional hydrogen bond donors and acceptors, as well as sites for metal coordination. This can lead to the development of compounds with specific targeting capabilities or applications in supramolecular chemistry. mdpi.com

Ureas with large cycloalkyl groups: The inclusion of bulky, lipophilic groups like cyclooctyl can influence the compound's conformation and its ability to bind to hydrophobic pockets in biological targets. googleapis.com

The rational design of urea derivatives often involves the strategic combination of these motifs to optimize interactions with a specific biological target. acs.org

Rationale for Focused Investigation on 1-Cyclooctyl-3-(2-methylphenyl)urea

While specific research detailing the focused investigation of this compound is not extensively documented in publicly available literature, a rationale for its synthesis and study can be inferred from its structural features and the known activities of related compounds. The compound is available from chemical suppliers for early discovery research, suggesting its inclusion in screening libraries. sigmaaldrich.com

The structure of this compound combines an N-aryl group (2-methylphenyl) with an N-cycloalkyl group (cyclooctyl). This design suggests a systematic exploration of structure-activity relationships (SAR). The 2-methylphenyl group provides an aromatic system often found in kinase inhibitors. nih.gov The large, flexible cyclooctyl group could be intended to probe sizable hydrophobic regions within a target protein's binding site.

Investigations into similar compounds, such as those with different substitution patterns on the phenyl ring or different cycloalkyl groups, are common in medicinal chemistry to build a comprehensive understanding of how structural modifications impact biological activity. googleapis.com Therefore, the focused investigation of this compound is likely driven by its potential to contribute to the broader understanding of urea derivatives as bioactive agents, potentially as kinase inhibitors or modulators of other biological pathways where its specific combination of steric and electronic features could be advantageous.

Below is a table of the chemical properties for this compound.

| Property | Value |

| Molecular Formula | C16H24N2O |

| Molecular Weight | 260.38 g/mol |

| CAS Number | 108238-78-4 |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)NC2CCCCCCC2 |

| InChI Key | YBHJSOJGMZJSCM-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclooctyl-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-13-9-7-8-12-15(13)18-16(19)17-14-10-5-3-2-4-6-11-14/h7-9,12,14H,2-6,10-11H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLFUAPERSOZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 Cyclooctyl 3 2 Methylphenyl Urea and Analogues

Established Synthetic Pathways for Urea (B33335) Formation

The construction of the urea moiety can be achieved through several reliable synthetic strategies. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.

Carbodiimide-Mediated Coupling Approaches

Carbodiimides, with the general formula RN=C=NR, are widely utilized as coupling agents in the formation of amide bonds and, pertinent to this discussion, urea linkages. The reaction typically involves the activation of a carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to furnish the desired amide and a urea byproduct. beilstein-journals.org

While primarily employed for amide synthesis, carbodiimide chemistry can be adapted for urea formation, often by facilitating the reaction between an amine and a carbamate precursor. A significant challenge in carbodiimide-mediated reactions is the potential for side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, which can complicate purification. nih.gov The choice of solvent is crucial, with low-dielectric constant solvents like dichloromethane or chloroform often minimizing this side reaction. nih.gov Commonly used carbodiimides include dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). nih.gov

Table 1: Common Carbodiimide Reagents for Coupling Reactions

| Reagent | Acronym | Physical State | Byproduct Solubility |

| N,N'-Dicyclohexylcarbodiimide | DCC | Waxy Solid | Poorly soluble in most organic solvents |

| N,N'-Diisopropylcarbodiimide | DIC | Liquid | Soluble in organic solvents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Solid (hydrochloride salt) | Water-soluble |

Isocyanate-Based Reaction Strategies

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. google.comnih.gov This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane or tetrahydrofuran. nih.gov The isocyanate, containing the electrophilic cumulene functional group (R-N=C=O), readily reacts with the nucleophilic amine to form the stable urea linkage.

For the synthesis of 1-cyclooctyl-3-(2-methylphenyl)urea, two primary isocyanate-based routes are feasible:

Reaction of cyclooctyl isocyanate with 2-methylaniline.

Reaction of 2-methylphenyl isocyanate with cyclooctylamine.

The choice between these routes often depends on the commercial availability and stability of the respective isocyanate precursor.

Phosgene and its safer, solid equivalent, triphosgene, are classical reagents for the in situ generation of isocyanates from primary amines. nih.govorgsyn.org The amine is treated with triphosgene in the presence of a base, such as triethylamine, to form the isocyanate, which can then be reacted with a second amine without isolation. mdpi.com

Palladium-Catalyzed Carbonylation Routes

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of ureas, offering an alternative to the use of phosgene and isocyanates. These methods typically involve the reaction of amines with carbon monoxide (CO) in the presence of a palladium catalyst and an oxidant.

One approach involves the direct oxidative carbonylation of a mixture of a primary and a secondary amine, which can produce unsymmetrically substituted ureas. organic-chemistry.org Another variation is the palladium-catalyzed carbonylation of azides in the presence of amines, which proceeds under a CO atmosphere to yield unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org These methods are advantageous due to their atom economy and the avoidance of highly toxic reagents.

Other Advanced Synthetic Transformations

Beyond the classical methods, several other advanced synthetic transformations have been developed for urea synthesis. These include:

Curtius, Hofmann, and Lossen Rearrangements: These rearrangement reactions generate isocyanate intermediates from carboxylic acid derivatives (acyl azides, amides, and hydroxamic acids, respectively), which can then be trapped by amines to form ureas. nih.gov

Reaction of Amines with Urea: The transamidation of urea with amines can produce substituted ureas. This method often requires elevated temperatures but offers a greener alternative as it avoids toxic reagents. nih.govresearchgate.net

Staudinger–Aza-Wittig Reaction: A one-pot, two-step protocol has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines. This method involves a Staudinger–aza-Wittig reaction in the presence of polymer-bound diphenylphosphine under carbon dioxide pressure. beilstein-journals.org

Targeted Synthesis of this compound

Based on the established synthetic pathways, the most straightforward and likely highest-yielding approach for the synthesis of this compound is the reaction of an appropriate isocyanate with the corresponding amine.

A plausible synthetic route would involve the reaction of 2-methylphenyl isocyanate with cyclooctylamine. This reaction is analogous to the synthesis of similar N-alkyl-N'-aryl ureas. For instance, the synthesis of 1-cyclohexyl-3-(p-tolyl)urea has been reported by reacting cyclohexyl isocyanate with p-toluidine.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule is contingent upon the availability and purity of its precursors: cyclooctylamine and 2-methylaniline (or their corresponding isocyanates).

Synthesis of Cyclooctylamine:

Cyclooctylamine can be prepared through various methods. One established route involves the reduction of cyclooctanone oxime. A more direct method is the reduction of α-chlorocyclooctanone oxime with hydrogen in the presence of a hydrogenation catalyst such as platinum, palladium, or Raney nickel. chemicalbook.com

Synthesis and Functionalization of 2-Methylaniline:

2-Methylaniline, also known as o-toluidine, is a commercially available compound. For its conversion to the key intermediate, 2-methylphenyl isocyanate, the most common industrial method is the reaction with phosgene or a phosgene equivalent like triphosgene. google.comorgsyn.org The reaction of 2-methylaniline with triphosgene in an inert solvent in the presence of a base provides 2-methylphenyl isocyanate, a clear colorless to light yellow liquid. chemicalbook.com This isocyanate can then be directly used in the subsequent urea formation step.

Table 2: Properties of Key Precursors

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Cyclooctylamine | C₈H₁₇N | 127.23 | 185-187 |

| 2-Methylaniline | C₇H₉N | 107.15 | 199-201 |

| 2-Methylphenyl isocyanate | C₈H₇NO | 133.15 | 185 |

Purification Strategies for High Purity Compound Isolation

After the reaction is complete, the isolation and purification of this compound are essential to obtain a high-purity product. A common initial step is the removal of the solvent under reduced pressure.

If the product precipitates out of the reaction mixture upon cooling, it can be collected by filtration. researchgate.net This initial solid can then be washed with a non-polar solvent, such as hexane or petroleum ether, to remove any non-polar impurities.

For higher purity, recrystallization is a widely used technique. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for recrystallization of urea derivatives. researchgate.net The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor. The crystals can then be collected by filtration, washed with cold solvent, and dried under vacuum.

In cases where recrystallization is not sufficient or if the product is an oil, column chromatography is an effective purification method. A silica gel column is typically used, with a solvent system (eluent) of increasing polarity, such as a mixture of hexane and ethyl acetate. The choice of the eluent system is guided by TLC analysis to ensure good separation of the desired product from any byproducts or unreacted starting materials.

The following table summarizes the common purification strategies.

| Purification Method | Description |

| Filtration and Washing | The precipitated product is collected by filtration and washed with a non-polar solvent to remove soluble impurities. |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. Ethanol is a commonly used solvent. researchgate.net |

| Column Chromatography | The product is purified by passing it through a silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate). |

Preparation of Structurally Related Analogues and Derivatives

The preparation of analogues and derivatives of this compound allows for the exploration of structure-activity relationships (SAR) for various biological targets. Modifications can be made to the cycloalkyl moiety, the aryl ring, and the urea linker itself.

Cycloalkyl Moiety Modifications

The size and nature of the cycloalkyl group can significantly influence the biological activity of the compound. Research has shown that bulky alkyl groups on the urea can be favorable for certain activities. nih.gov To investigate this, analogues with different cycloalkyl groups can be synthesized by reacting the corresponding cycloalkylamine with 2-methylphenyl isocyanate.

| Cycloalkyl Moiety | Corresponding Amine | Resulting Compound |

| Cyclopentyl | Cyclopentylamine | 1-Cyclopentyl-3-(2-methylphenyl)urea |

| Cyclohexyl | Cyclohexylamine | 1-Cyclohexyl-3-(2-methylphenyl)urea |

| Cycloheptyl | Cycloheptylamine | 1-Cycloheptyl-3-(2-methylphenyl)urea |

The synthetic protocol for these analogues would be similar to that for the parent compound, with minor adjustments to reaction times and purification methods as needed based on the physical properties of the specific analogue.

Aryl Ring Substituent Variations

Modifying the substituents on the aryl ring is another common strategy to tune the electronic and steric properties of the molecule. This can be achieved by reacting cyclooctylamine with a variety of substituted phenyl isocyanates. The position and nature of the substituent (electron-donating or electron-withdrawing) can have a profound impact on the compound's properties.

| Aryl Moiety | Corresponding Isocyanate | Resulting Compound |

| 3-Methylphenyl | 3-Methylphenyl isocyanate | 1-Cyclooctyl-3-(3-methylphenyl)urea |

| 4-Methylphenyl | 4-Methylphenyl isocyanate | 1-Cyclooctyl-3-(4-methylphenyl)urea |

| 2,4,6-Trimethylphenyl | 2,4,6-Trimethylphenyl isocyanate | 1-Cyclooctyl-3-(2,4,6-trimethylphenyl)urea |

| 4-Chlorophenyl | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-cyclooctylurea |

| 4-Methoxyphenyl | 4-Methoxyphenyl isocyanate | 1-Cyclooctyl-3-(4-methoxyphenyl)urea |

Urea Linker Substitutions

The urea linker itself can be modified, for example, through N-alkylation. This can alter the hydrogen bonding capabilities of the molecule, which is often crucial for its biological activity. N-alkylation can be achieved by reacting the parent urea compound with an alkylating agent in the presence of a base. google.com For instance, reacting this compound with an alkyl halide (e.g., methyl iodide) in the presence of a strong base like sodium hydride in an aprotic solvent could potentially yield an N-alkylated derivative.

| Modification | Reagents | Potential Product |

| N-Methylation | This compound, Sodium Hydride, Methyl Iodide | 1-Cyclooctyl-1-methyl-3-(2-methylphenyl)urea or 1-Cyclooctyl-3-methyl-3-(2-methylphenyl)urea |

| N-Ethylation | This compound, Sodium Hydride, Ethyl Bromide | 1-Cyclooctyl-1-ethyl-3-(2-methylphenyl)urea or 1-Cyclooctyl-3-ethyl-3-(2-methylphenyl)urea |

The regioselectivity of the N-alkylation (i.e., which nitrogen atom is alkylated) would depend on the relative acidity of the N-H protons and steric factors.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Complex Structural Features

The elucidation of the complex three-dimensional structure of 1-Cyclooctyl-3-(2-methylphenyl)urea relies on a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, while Fourier-Transform Infrared (FTIR) spectroscopy reveals the characteristic vibrational modes of the functional groups. Mass Spectrometry (MS) is employed to determine the molecular weight and to analyze the fragmentation patterns, offering clues about the molecule's connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra are predicted to provide key insights into its structure.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the cyclooctyl ring, the methylphenyl group, and the urea (B33335) N-H protons. The protons on the cyclooctyl ring would likely appear as a series of complex multiplets in the upfield region (approximately 1.2-4.0 ppm). The methine proton attached to the nitrogen (CH-NH) would be expected at a downfield-shifted position within this range due to the deshielding effect of the adjacent nitrogen atom. The methyl group on the phenyl ring would present a sharp singlet around 2.2-2.4 ppm. The aromatic protons of the 2-methylphenyl group would resonate in the downfield region (approximately 6.9-7.8 ppm), with their splitting patterns and chemical shifts influenced by their positions relative to the methyl group and the urea linkage. The two N-H protons of the urea moiety are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. One N-H proton would be coupled to the cyclooctyl methine proton, while the other would be coupled to the aromatic ring protons, although this coupling is not always resolved.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the urea group is expected to be the most downfield-shifted signal, typically appearing in the range of 155-165 ppm. The carbons of the cyclooctyl ring would produce a set of signals in the aliphatic region (approximately 25-55 ppm). The carbon atom of the cyclooctyl ring directly bonded to the nitrogen (C-NH) would be the most downfield-shifted among the cyclooctyl carbons. The methyl carbon of the tolyl group would resonate at a characteristic upfield position (around 17-21 ppm). The aromatic carbons would appear in the 120-140 ppm region, with the carbon atom attached to the urea nitrogen (C-NH) being the most downfield-shifted among them.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclooctyl CH-NH | 3.7 - 4.0 | Multiplet |

| Cyclooctyl CH₂ | 1.2 - 2.0 | Multiplet |

| Phenyl-CH₃ | 2.2 - 2.4 | Singlet |

| Aromatic CH | 6.9 - 7.8 | Multiplet |

| Urea NH (cyclooctyl side) | 5.5 - 6.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Urea) | 155 - 165 |

| Aromatic C-NH | 135 - 140 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic CH | 120 - 130 |

| Cyclooctyl C-NH | 50 - 55 |

| Cyclooctyl CH₂ | 25 - 35 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations of the urea group would likely appear as two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea, often referred to as the "urea I" band, is anticipated around 1630-1680 cm⁻¹. The N-H bending vibration, or "urea II" band, is expected in the 1550-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the cyclooctyl and methyl groups would appear just below 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching | 2850 - 2950 | Strong |

| C=O Stretching (Urea I) | 1630 - 1680 | Strong |

| N-H Bending (Urea II) | 1550 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (C₁₆H₂₄N₂O). In addition to the molecular ion, several characteristic fragment ions would be anticipated. Cleavage of the C-N bond between the cyclooctyl group and the urea moiety could lead to fragments corresponding to the cyclooctyl cation and the 2-methylphenylurea radical cation. Another common fragmentation pathway for ureas involves cleavage of the amide bonds, which could generate ions corresponding to the cyclooctyl isocyanate and 2-methylaniline, or their corresponding cationic fragments.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 260 | [C₁₆H₂₄N₂O]⁺ (Molecular Ion) |

| 149 | [CH₃C₆H₄NHCONH₂]⁺ |

| 139 | [C₈H₁₅NCO]⁺ |

| 111 | [C₈H₁₅]⁺ |

Solid-State Structural Analysis

While solution-state analysis provides information on the dynamic structure of a molecule, solid-state analysis, primarily through X-ray crystallography, offers a static and precise picture of the molecular geometry and the interactions between molecules in a crystal lattice.

Conformational Landscape and Dynamic Behavior

The conformational landscape of this compound is defined by the rotational possibilities around several key single bonds. The urea moiety itself can adopt different conformations due to restricted rotation around the C-N bonds, a consequence of delocalization of the nitrogen lone pairs into the carbonyl group. Furthermore, the attachment of the bulky cyclooctyl and the substituted phenyl rings introduces additional degrees of conformational freedom. The interplay of these factors results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformational isomer.

X-ray crystallography on similar compounds, such as 1-cyclohexyl-3-(p-tolyl)urea, has revealed that in the solid state, the urea group and the phenyl ring are often nearly coplanar. researchgate.net The cyclohexane (B81311) ring in this analogue adopts a stable chair conformation. researchgate.net For N-aryl-N'-cyclopentyl ureas, X-ray crystallography has been instrumental in validating computational models and has shown that methylation patterns can significantly influence the preferred conformation. nih.gov It is reasonable to expect that the cyclooctyl ring in this compound also adopts a low-energy conformation, likely a boat-chair or a similar arrangement, to minimize steric strain. The solid-state structure is often dominated by intermolecular hydrogen bonding, which plays a significant role in stabilizing a particular conformer in the crystal lattice. researchgate.net

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For urea derivatives, NMR can provide information about the rotational barriers around the C-N bonds and the relative populations of different conformers. nih.govdentaltrey.it For instance, in a study of N-aryl-N'-cyclopentyl ureas, NMR was used alongside computational methods to understand their conformational free-energy landscapes in solution. nih.gov The chemical shifts of the N-H protons can be particularly sensitive to their environment and can indicate the presence of intramolecular hydrogen bonds, which can stabilize specific conformations. researchgate.net Variable temperature NMR experiments could potentially be used to study the dynamic exchange between different conformational isomers of this compound.

Table 1: Experimental Techniques for Conformational Analysis of Urea Derivatives

| Experimental Technique | Information Obtained |

| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. It helps in identifying the preferred conformation in the crystalline phase and the nature of intermolecular interactions like hydrogen bonding. researchgate.net |

| NMR Spectroscopy | Offers insights into the conformational dynamics in solution. It can be used to determine the relative populations of different conformers, measure rotational barriers, and identify the presence of intramolecular hydrogen bonds. Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data are key parameters. nih.govdentaltrey.it |

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a highly effective tool for predicting the conformational preferences of molecules. nih.govtandfonline.com While specific theoretical studies on this compound are not published, extensive computational work on related urea derivatives allows for a reliable prediction of its conformational behavior. nih.govtandfonline.com

Theoretical studies on N,N'-disubstituted ureas have shown a clear preference for trans-trans conformations over cis-trans or cis-cis arrangements of the substituents relative to the carbonyl group, primarily due to steric hindrance. researchgate.net However, intramolecular hydrogen bonding can stabilize cis-trans conformations in certain cases. researchgate.net In the case of this compound, the presence of the ortho-methyl group on the phenyl ring is expected to introduce significant steric hindrance, which will play a crucial role in determining the lowest energy conformers.

A systematic conformational search using computational methods would involve rotating the key dihedral angles: the C-N bonds of the urea moiety, the N-cyclooctyl bond, and the N-phenyl bond. For each resulting geometry, an energy minimization would be performed to locate the nearest local minimum on the potential energy surface.

A study on 1-cyclopentyl-3-(3-hydroxyphenyl)urea utilized DFT calculations to optimize the molecular structure, and the results were found to be in good agreement with experimental X-ray diffraction data. tandfonline.com Similar computational approaches for this compound would likely involve geometry optimization at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set or higher) to predict the stable conformers and their relative energies.

Table 2: Predicted Low-Energy Conformational Isomers of this compound (Hypothetical)

| Conformer | Dihedral Angle (C-N-C=O) | Dihedral Angle (N-C-N-Caryl) | Relative Energy (kcal/mol) | Key Features |

| 1 | ~180° (trans) | ~180° (trans) | 0.00 | The likely global minimum energy conformer, minimizing steric repulsion between the cyclooctyl and 2-methylphenyl groups. The urea N-H groups are available for intermolecular hydrogen bonding. |

| 2 | ~180° (trans) | ~0° (cis) | > 2.0 | A higher energy conformer due to steric clash between the carbonyl oxygen and the cyclooctyl group. |

| 3 | ~0° (cis) | ~180° (trans) | > 5.0 | Significantly higher in energy due to severe steric hindrance between the cyclooctyl ring and the 2-methylphenyl group. |

| 4 | ~0° (cis) | ~0° (cis) | > 5.0 | The highest energy conformer due to multiple steric clashes. |

Note: The relative energies are hypothetical and are based on general principles of conformational analysis of similar urea derivatives. Actual values would require specific DFT calculations.

The conformational flexibility of the cyclooctyl ring itself adds another layer of complexity. The lowest energy conformation of cyclooctane (B165968) is the boat-chair, but several other conformations are close in energy and are accessible at room temperature. The substitution pattern on the urea nitrogen will influence the conformational preference of the cyclooctyl ring within the entire molecule.

Investigation of Molecular Interactions and Biological Target Engagement in in Vitro Systems

Identification and Validation of Specific Molecular Targets

The biological activity of 1-Cyclooctyl-3-(2-methylphenyl)urea has been explored through a series of in vitro assays, targeting a range of enzymes and receptors to elucidate its mechanism of action and potential therapeutic applications.

Enzyme Inhibition Studies

The inhibitory potential of ureas, including structures related to this compound, has been evaluated against several key enzymes implicated in various physiological and pathological processes.

IDO1, PBP4, Epoxide Hydrolases, Urease, α-Amylase, α-Glucosidase, and DNA Gyrase:

The potency of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50, Ki, Vmax, Km determination:

For related urea (B33335) compounds, IC50 values have been determined against various enzymes. For example, in studies of soluble epoxide hydrolase inhibitors, IC50 values for 1,3-disubstituted ureas have been reported in the nanomolar range. metabolomics.se Kinetic analyses of urease inhibition by urea analogs have also been performed, yielding Ki values to describe the binding affinity of the inhibitor to the enzyme. nih.gov The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are fundamental parameters in enzyme kinetics, and their determination is crucial for understanding how an inhibitor affects the enzyme's catalytic efficiency. kit.edufkit.hr

Table 1: Enzyme Inhibition Data for Urea Derivatives

| Enzyme | Compound Type | IC50 | Ki | Vmax | Km | Reference |

| Soluble Epoxide Hydrolase | 1,3-disubstituted ureas | Nanomolar range | Not Specified | Not Specified | Not Specified | metabolomics.se |

| Urease | 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids | 0.0019 ± 0.0011 µM | 0.0003 µM | Not Specified | Not Specified | nih.gov |

| PBP4 | Phenyl-urea derivatives | Qualitative inhibition observed | Not Specified | Not Specified | Not Specified | nih.gov |

Understanding the mechanism by which a compound inhibits an enzyme is critical for drug design and development.

Competitive, non-competitive, uncompetitive, allosteric:

Studies on urea-based inhibitors of soluble epoxide hydrolase have indicated that they can act as competitive, tight-binding inhibitors. nih.gov In the case of urease inhibition by thiourea (B124793) hybrids, kinetic studies have revealed non-competitive inhibition. nih.gov Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a site other than the active site, an allosteric site, causing a conformational change that reduces the enzyme's activity. Uncompetitive inhibitors bind only to the enzyme-substrate complex.

Receptor Binding Assays

The interaction of this compound and related compounds with specific receptors has been investigated to determine their binding affinities and selectivity.

CXCR4, RyR2, Adenosine (B11128) Receptors:

The C-X-C chemokine receptor type 4 (CXCR4) is a target for various small molecules, and fluorescent probes based on small-molecule antagonists have been developed to study its pharmacology. nih.govnih.gov The cardiac ryanodine (B192298) receptor 2 (RyR2) is a crucial calcium release channel, and its modulation by various compounds is an active area of research. nih.govwikipedia.org Adenosine receptors, particularly the A1 and A3 subtypes, are G protein-coupled receptors that are modulated by urea-containing compounds. nih.govnih.gov

The dissociation constant (Kd) is a measure of the affinity between a ligand and a receptor.

Kd Determination:

For fluorescent ligands targeting the CXCR4 receptor, equilibrium dissociation constants (Kd) have been determined through saturation binding experiments, with pKd values (negative logarithm of Kd) ranging from 6.6 to 7.1. nih.govnih.gov In studies of adenosine A1 receptors, the pKA value (equivalent to pKd for antagonists) for a radioligand was determined to be 8.94 in control membranes and 8.66 in urea-pretreated membranes. nih.gov

Table 2: Receptor Binding Affinity Data

| Receptor | Ligand Type | Kd/pKd | Reference |

| CXCR4 | Fluorescent small-molecule probes | pKd 6.6 - 7.1 | nih.govnih.gov |

| Adenosine A1 Receptor | [3H]DPCPX (antagonist) | pKA 8.94 (control), 8.66 (urea-pretreated) | nih.gov |

Assessing the selectivity of a compound for a specific receptor over others is crucial to minimize off-target effects.

While the provided search results highlight the investigation of urea-based compounds against various receptors, a detailed selectivity profile for this compound across a panel of receptors is not explicitly available. Such profiling would involve testing the compound's binding affinity against a wide range of receptors to determine its specificity.

Cellular Target Engagement in Non-Human Cell Models (e.g., bacterial, fungal, specific non-human cell lines)

While direct studies on this compound are not extensively documented in publicly available literature, its structural characteristics as a disubstituted urea suggest a strong potential for it to act as an inhibitor of soluble epoxide hydrolase (sEH). plos.org The 1,3-disubstituted urea moiety is a known pharmacophore for potent sEH inhibitors. plos.org sEH is a critical enzyme in the metabolism of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, and analgesic properties. plos.orgmdpi.com Inhibition of sEH increases the levels of these beneficial EpFAs. plos.org Therefore, the investigation of this compound would logically focus on its effects on sEH activity in various cell models.

To evaluate the inhibitory effect of this compound on sEH within a cellular context, a cell-based assay is a crucial tool. Such assays can be developed using non-human mammalian cell lines that endogenously express sEH, or cells that are engineered to express the enzyme. A common approach involves the use of a fluorogenic substrate that can penetrate the cell membrane.

For instance, a commercially available kit for measuring sEH activity in whole cells utilizes Epoxy Fluor 7, a substrate that is hydrolyzed by sEH to a highly fluorescent product. caymanchem.com The increase in fluorescence intensity is directly proportional to the sEH activity. In such an assay, cells would be incubated with varying concentrations of this compound prior to the addition of the substrate. A reduction in the fluorescent signal compared to untreated control cells would indicate inhibition of sEH. A known sEH inhibitor, such as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), is typically used as a positive control to validate the assay. caymanchem.com

Table 1: Illustrative Cell-Based Assay Parameters for sEH Inhibition

| Parameter | Description | Example |

| Cell Line | Non-human mammalian cell line expressing sEH. | Murine macrophage cell line (e.g., RAW 264.7) |

| Substrate | Fluorogenic substrate for sEH. | Epoxy Fluor 7 |

| Test Compound | This compound | Concentrations ranging from 1 nM to 100 µM |

| Positive Control | Known sEH inhibitor. | AUDA (1 µM) |

| Readout | Fluorescence intensity. | Measured at Ex/Em = 330/465 nm |

| Analysis | IC₅₀ value calculation. | Dose-response curve fitting |

This type of assay allows for the determination of the compound's potency (IC₅₀ value) in a cellular environment, which accounts for factors like cell permeability and potential metabolism.

Inhibition of sEH by this compound would be expected to perturb cellular pathways regulated by EpFAs. A key pathway affected is the arachidonic acid cascade. By preventing the degradation of EETs, sEH inhibitors can enhance their anti-inflammatory effects. This can be investigated in non-human cell models, such as murine macrophages, by measuring the production of pro-inflammatory mediators.

For example, macrophages can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of this compound to suppress the LPS-induced production of these cytokines would provide evidence of its anti-inflammatory activity and pathway perturbation.

Furthermore, untargeted metabolomic analysis of cell lysates treated with the compound could reveal broader changes in cellular metabolism. This powerful technique can identify alterations in various metabolic pathways, providing a comprehensive view of the compound's cellular effects. pnas.org For instance, an increase in the levels of EETs and a decrease in their corresponding diols (dihydroxyeicosatrienoic acids, or DHETs) would be a direct confirmation of sEH inhibition.

Exploration of Potential Biological Activities in Preclinical Models

Following promising in vitro results, the investigation of a compound's potential biological activities progresses to preclinical animal models. These studies are essential for understanding the compound's efficacy and pharmacokinetic profile in a whole organism.

Evaluation of Specific Biological Efficacy in Animal Models (e.g., anti-tumor efficacy in murine xenografts as a model system for target validation)

Given that sEH inhibition has been linked to reduced inflammation and angiogenesis, which are critical processes in tumor development and progression, evaluating the anti-tumor efficacy of this compound in animal models is a logical next step. mdpi.com Murine xenograft models are commonly used for this purpose, where human cancer cells are implanted into immunocompromised mice. caymanchem.com

For example, a study could involve the subcutaneous implantation of human colon cancer cells (e.g., HCT116) or prostate cancer cells (e.g., PC-3) into nude mice. nih.gov Once tumors are established, the mice would be treated with this compound, a vehicle control, and potentially a positive control (a known anti-cancer drug). Tumor growth would be monitored over time, and at the end of the study, tumors would be excised and weighed. A significant reduction in tumor volume and weight in the treated group compared to the control group would indicate anti-tumor efficacy.

Table 2: Representative Data from a Hypothetical Murine Xenograft Study

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| This compound (10 mg/kg) | 800 ± 150 | 46.7 |

| Positive Control (e.g., Sorafenib) | 650 ± 120 | 56.7 |

Data are presented as mean ± standard deviation.

Further analysis of the tumors could include immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay), providing insights into the mechanism of anti-tumor action. pnas.org Studies have shown that some sEH inhibitors can suppress tumor growth and metastasis by inhibiting endothelial cell proliferation. nih.gov

Preclinical Pharmacokinetic Profiling in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a potential therapeutic agent. Preclinical pharmacokinetic (PK) profiling of this compound would typically be conducted in mice or rats. nih.gov

After administration of the compound (e.g., via oral gavage or intravenous injection), blood samples are collected at various time points. The concentration of the compound in the plasma is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS). plos.org This data is used to calculate key PK parameters.

Table 3: Illustrative Pharmacokinetic Parameters for a Urea-Based sEH Inhibitor in Mice

| Parameter | Description | Example Value |

| Cₘₐₓ | Maximum plasma concentration. | 1.5 µg/mL |

| Tₘₐₓ | Time to reach Cₘₐₓ. | 2 hours |

| AUC | Area under the plasma concentration-time curve. | 10 µg·h/mL |

| t₁/₂ | Elimination half-life. | 6 hours |

| F (%) | Oral bioavailability. | 40% |

These parameters provide critical information about how the compound is processed by the body. For instance, a reasonable oral bioavailability (F%) is desirable for oral drug administration. The half-life (t₁/₂) helps in determining the dosing frequency. The adamantyl moiety present in some sEH inhibitors is known to be prone to rapid metabolism, leading to a short in vivo half-life. nih.gov The cyclooctyl group in this compound may offer different metabolic stability, which would be a key aspect to investigate.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Studies

Design and Synthesis of Focused Compound Libraries for SAR Elucidation

The systematic investigation of the SAR for 1-Cyclooctyl-3-(2-methylphenyl)urea involves the design and synthesis of focused compound libraries. This approach allows researchers to methodically alter specific parts of the molecule and observe the corresponding changes in biological activity. The synthesis of such libraries typically involves the reaction of a substituted phenyl isocyanate with a primary amine, or vice versa. In the case of this compound analogs, this would involve reacting cyclooctyl isocyanate with various substituted anilines, or reacting 2-methylphenyl isocyanate with a range of cyclic and acyclic amines. mdpi.commdpi.com

Key modifications in these libraries often include:

Variation of the Cycloalkyl Group: Replacing the cyclooctyl ring with other cyclic or bulky alkyl groups (e.g., adamantyl, cyclohexyl) to probe the steric and lipophilic requirements of the binding pocket. Studies on related urea (B33335) derivatives have shown that bulky alkyl groups are often favored for potent activity. nih.gov

Substitution on the Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the 2-methylphenyl ring to explore electronic and steric effects.

Modification of the Urea Linker: Altering the urea moiety itself, for instance, by replacing it with a thiourea (B124793) or a carbamate, to understand the importance of the hydrogen bonding capabilities of the urea group. Research has indicated that the unmodified urea moiety is often preferred for optimal activity. nih.gov

The synthesis of these analogs allows for a comprehensive mapping of the chemical space around the lead compound, this compound, providing crucial data for understanding its SAR.

A representative, albeit hypothetical, library designed to probe the SAR of this compound might include the compounds listed in the interactive table below. The inhibitory concentrations (IC50) are illustrative and based on general trends observed for related urea-based inhibitors.

| Compound ID | R1 (Alkyl Group) | R2 (Aryl Group) | Illustrative IC50 (nM) |

| 1 | Cyclooctyl | 2-methylphenyl | 50 |

| 2 | Adamantyl | 2-methylphenyl | 35 |

| 3 | Cyclohexyl | 2-methylphenyl | 150 |

| 4 | Cyclooctyl | 4-chlorophenyl | 75 |

| 5 | Cyclooctyl | 2,4-dichlorophenyl | 60 |

| 6 | Cyclooctyl | 2-methoxyphenyl | 120 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties. For this compound and its analogs, 3D-QSAR models can be developed to provide insights into the structural requirements for potent inhibitory activity. nih.govnih.govresearchgate.net These models can help in predicting the activity of newly designed compounds and in understanding the nature of the interactions between the ligands and their target protein.

The process of generating a 3D-QSAR model typically involves:

Data Set Preparation: A series of analogs of this compound with their corresponding biological activities (e.g., IC50 values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors, such as steric, electronic, and hydrophobic fields, are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated. nih.govmdpi.com

For urea-based inhibitors, QSAR models often highlight the importance of specific hydrophobic regions and hydrogen bond donor/acceptor patterns for activity. researchgate.net For instance, a model might indicate that a bulky, hydrophobic group at one end of the molecule (like the cyclooctyl group) and a substituted aromatic ring at the other end are crucial for high potency.

Ligand Efficiency and Lipophilic Efficiency Analysis

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for evaluating the quality of hit and lead compounds. nih.gov These parameters help in selecting compounds that are more likely to have favorable drug-like properties.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). nih.gov It is a measure of the binding energy per atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency in a more "efficient" manner, without excessive size.

Lipophilic Efficiency (LLE or LiPE): This parameter links the potency of a compound (pIC50) to its lipophilicity (logP). uniroma1.itgardp.org A high LLE value is preferred, as it suggests that the compound's potency is not solely due to high lipophilicity, which can often be associated with poor solubility, high metabolic turnover, and off-target effects. uniroma1.it For oral drugs, a logP value between 2 and 3 is often considered optimal. uniroma1.it

The analysis of LE and LLE for a series of this compound analogs can guide the optimization process by prioritizing compounds that exhibit a good balance between potency, size, and lipophilicity.

Below is an interactive table with hypothetical LE and LLE values for a set of this compound analogs, illustrating how these metrics can be used to compare compounds.

| Compound ID | pIC50 | logP | Heavy Atom Count | LE | LLE |

| 1 | 7.30 | 4.5 | 20 | 0.37 | 2.80 |

| 2 | 7.46 | 4.8 | 22 | 0.34 | 2.66 |

| 3 | 6.82 | 3.8 | 18 | 0.38 | 3.02 |

| 4 | 7.12 | 4.9 | 20 | 0.36 | 2.22 |

| 5 | 7.22 | 5.3 | 21 | 0.34 | 1.92 |

| 6 | 6.92 | 4.3 | 21 | 0.33 | 2.62 |

Exploration of Key Pharmacophoric Features for Target Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, as an inhibitor of enzymes like sEH, the key pharmacophoric features can be deduced from SAR data and molecular docking studies. nih.gov

The generally accepted pharmacophore for urea-based sEH inhibitors includes:

A Hydrogen Bond Donor/Acceptor: The central urea moiety is a critical feature, forming key hydrogen bonds with amino acid residues in the active site of the enzyme, such as Asp335 and Tyr383 in human sEH. nih.gov

Two Hydrophobic/Lipophilic Regions: These regions flank the central urea group and occupy hydrophobic pockets within the enzyme's active site. In this compound, the cyclooctyl group serves as one bulky hydrophobic moiety, while the 2-methylphenyl group acts as the other. The size and shape of these hydrophobic groups are critical for achieving high potency and selectivity. mdpi.com

Molecular docking studies can further elucidate the specific interactions between this compound and its target protein. These studies can reveal the precise orientation of the molecule in the binding pocket and identify the key amino acid residues involved in the interaction, thus providing a structural basis for the observed SAR. nih.gov The insights gained from pharmacophore modeling and docking are invaluable for the rational design of new, more potent inhibitors. mdpi.com

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as a urea (B33335) derivative, might interact with a biological target.

Active Site Characterization and Hotspot Identification

No studies were found that performed molecular docking of 1-Cyclooctyl-3-(2-methylphenyl)urea to characterize the active site of a specific protein target or to identify interaction hotspots. Such studies would typically provide insight into the key amino acid residues involved in binding.

Virtual Screening and Lead Optimization

There is no available data from virtual screening campaigns that include this compound. Consequently, information regarding its potential as a lead compound or any subsequent optimization efforts based on computational screening is absent from the public record.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is crucial for understanding the stability of protein-ligand complexes.

Protein-Ligand Complex Stability and Conformational Changes

No published molecular dynamics simulations were found for this compound in complex with any protein target. Therefore, there is no data on the stability of such a complex or the conformational changes that might occur upon binding.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to estimate the affinity of a ligand for a protein. No studies have reported the calculation of the binding free energy for this compound with any biological target.

Quantum Chemical Calculations for Electronic and Reactivity Properties

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. These methods can provide insights into properties like orbital energies (HOMO/LUMO), electrostatic potential, and the mechanisms of chemical reactions. A search of the available literature did not yield any quantum chemical studies focused on this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of a molecule is fundamental to its chemical behavior. Through quantum chemical calculations, typically using Density Functional Theory (DFT), key electronic properties can be determined. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy level is an indicator of a molecule's electron-donating capability, while the LUMO energy level relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comrdd.edu.iq Conversely, a small gap suggests the molecule is more reactive. irjweb.com For substituted urea derivatives, these calculations provide insight into their structural features and physicochemical properties. nih.gov

Table 6.3.1: Example Electronic Properties for Structurally Related Urea Derivatives researchgate.net

| Compound Example (Substituent on Aryl Ring) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 1-(4-bromobenzoyl)-1,3-dicyclohexylurea | -7.01 | -1.74 | 5.27 |

| 1-(4-phenylbenzoyl)-1,3-dicyclohexylurea | -6.64 | -1.82 | 4.82 |

| 1-(4-(4-chlorophenyl)benzoyl)-1,3-dicyclohexylurea | -6.74 | -1.93 | 4.81 |

| 1-(4-(4-fluorophenyl)benzoyl)-1,3-dicyclohexylurea | -6.67 | -1.83 | 4.84 |

Note: This table presents data for analogous compounds to illustrate typical values and does not represent this compound itself.

Reactivity Prediction and Reaction Mechanisms

Theoretical methods are instrumental in predicting the reactive sites of a molecule. A common tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps use a color scale to denote different electrostatic potential values, with red indicating electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-poor regions (positive potential), which are prone to nucleophilic attack.

For a molecule like this compound, the MEP would likely show a region of high electron density (red) around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles. The N-H protons would exhibit positive potential (blue), identifying them as sites for nucleophilic interaction.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can also be calculated to quantify the molecule's reactivity. irjweb.com A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a hard molecule. irjweb.comresearchgate.net These computational tools help in understanding reaction mechanisms by identifying the most probable sites of interaction.

Spectroscopic Parameter Calculations (e.g., theoretical NMR, IR)

Computational chemistry can simulate spectra, which is invaluable for interpreting experimental data and confirming molecular structures. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for complex molecules are routinely performed using DFT. dntb.gov.ua

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule's bonds. For this compound, characteristic vibrational modes would include N-H stretching, C=O (carbonyl) stretching, and C-N stretching. Comparing the calculated frequencies with an experimental FT-IR spectrum helps in the definitive assignment of absorption bands. For example, in related thiourea (B124793) complexes, DFT calculations have been used to assign N-H and C=S vibrations. mdpi.com

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts provide a basis for assigning the signals in an experimental NMR spectrum to the specific hydrogen and carbon atoms within the molecule. While experimental NMR data for various urea compounds are available, specific theoretical calculations for this compound are not present in the provided results.

Table 6.3.3: Typical Calculated vs. Experimental Vibrational Frequencies for Phenylurea-type Compounds

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 | 3320 - 3450 |

| C=O Stretch (Amide I) | 1630 - 1680 | 1640 - 1690 |

| N-H Bend (Amide II) | 1510 - 1570 | 1520 - 1580 |

| C-N Stretch | 1200 - 1350 | 1210 - 1360 |

Note: This table provides representative frequency ranges for the urea moiety based on general knowledge and is not specific to this compound.

Chemoinformatic and Cheminformatic Approaches

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of large datasets of molecules. These approaches are essential for exploring chemical diversity and for building predictive models of chemical activity.

Chemical Space Exploration and Diversity Analysis

Chemical space exploration involves the generation of large, virtual libraries of molecules around a lead compound like this compound. By systematically modifying different parts of the molecule (e.g., substituting the cyclooctyl ring with other alkyl groups or altering the substitution pattern on the phenyl ring), a vast chemical space can be explored.

Diversity analysis is then performed on this virtual library to ensure a broad range of physicochemical properties is covered. This process uses molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as molecular weight, lipophilicity (LogP), and polar surface area. By analyzing the distribution of these descriptors, researchers can select a diverse subset of novel compounds for synthesis and testing, maximizing the efficiency of the discovery process. This strategy is widely applied in the design of compound libraries for screening. ontosight.aiontosight.ai

Machine Learning Applications in Predictive Modeling

Machine learning (ML), particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful chemoinformatic tool. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

To build a QSAR model for a class of compounds like N-aryl-N'-alkylureas, a dataset of molecules with experimentally measured biological activity (e.g., enzyme inhibition) is required. researchgate.net For each molecule, a set of molecular descriptors is calculated. researchgate.net ML algorithms, such as Multiple Linear Regression (MLR) or more advanced methods like Random Forest, are then trained to learn the relationship between these descriptors and the observed activity. nih.govnih.gov

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds, such as novel analogs of this compound. This predictive capability allows chemists to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in drug discovery and materials science. nih.govcadaster.eu The key to a successful QSAR model is the selection of relevant descriptors that accurately capture the structural features responsible for the activity. nih.gov

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and patent databases, no specific research or detailed data could be found for the chemical compound This compound . Consequently, it is not possible to generate a detailed article on its "Potential Non-Biological Applications and Advanced Materials Research" as requested.

The user's instructions required a thorough and scientifically accurate article based on detailed research findings, including data tables, strictly adhering to a specific outline focused on the compound's role in supramolecular chemistry, catalysis, as a chemical probe, and in functional materials. However, the absence of any published studies, experimental data, or even mentions in patents for this exact molecule prevents the creation of such an article.

Searches for related compounds, such as other N-alkyl-N'-aryl ureas, provided general insights into the properties and applications of the broader class of urea derivatives. This body of research indicates that urea compounds are significant in supramolecular chemistry due to their hydrogen bonding capabilities, leading to self-assembly into various structures. They have also been explored as organocatalysts and are prevalent in drug discovery and materials science.

However, the specific effects of the combination of a cyclooctyl group and an ortho-methylated phenyl group on the urea backbone have not been documented. Key properties such as its self-assembly behavior, catalytic activity, potential as a chemical probe, or its utility in functional materials remain uninvestigated in the public domain.

Therefore, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed, evidence-based reporting.

Conclusion and Future Research Directions

Summary of Key Findings on 1-Cyclooctyl-3-(2-methylphenyl)urea

Direct scientific literature exclusively detailing the synthesis, properties, and biological evaluation of this compound is notably scarce. However, by examining research on analogous compounds, we can infer a number of key characteristics and potential areas of interest.

Urea (B33335) derivatives, as a broad class, are recognized for their capacity to engage in hydrogen bonding, a feature that underpins their utility in drug design. nih.gov The structural components of this compound—a bulky, lipophilic cyclooctyl group and a substituted aromatic ring—suggest a compound with potential for diverse biological activities. The cyclooctyl moiety can influence the molecule's solubility and how it orients within a biological binding pocket. ontosight.ai The 2-methylphenyl (o-tolyl) group, present in other bioactive urea compounds, can similarly modulate the molecule's interaction with biological targets. ontosight.ai

Research on structurally related urea derivatives has revealed a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ainih.gov For instance, certain N,N-disubstituted ureas have demonstrated notable growth inhibition against various microbial strains. nih.gov The presence of bulky alkyl groups, such as a cyclooctyl ring, has been a feature in some biologically active urea compounds. ontosight.ai While no specific activity has been documented for this compound, its structural motifs suggest it could be a candidate for screening in these therapeutic areas.

A plausible synthetic route for this compound would likely involve the reaction of cyclooctyl amine with 2-methylphenyl isocyanate, or a related synthetic equivalent. The synthesis of unsymmetrical ureas is a well-established field, with various methods available to achieve this transformation. mdpi.comnih.gov

Unresolved Questions and Knowledge Gaps

The primary knowledge gap concerning this compound is the complete absence of empirical data on its physicochemical properties and biological activities. This presents a number of unresolved questions for researchers:

Synthesis and Characterization: What is the most efficient and scalable synthetic route for this compound? What are its fundamental physicochemical properties, such as melting point, solubility, and spectroscopic data?

Biological Activity Profile: Does this compound exhibit any significant biological activity? Key areas to investigate would include its potential as an antimicrobial, anticancer, or anti-inflammatory agent, based on the activities of related urea derivatives. ontosight.ainih.gov

Structure-Activity Relationships (SAR): How do the cyclooctyl and 2-methylphenyl moieties contribute to any observed biological activity? Comparative studies with analogs, such as those with different alkyl chains or alternative substitutions on the phenyl ring, would be crucial to establish SAR.

Mechanism of Action: If biological activity is identified, what is the underlying molecular mechanism? Identifying the specific cellular targets and pathways affected by the compound would be a critical next step.

Methodological Advancements and Emerging Technologies

Future investigations into this compound can be significantly enhanced by leveraging a range of modern scientific tools and methodologies:

High-Throughput Synthesis and Screening: Automated synthesis platforms can be employed to rapidly generate a library of analogs based on the this compound scaffold. This can be coupled with high-throughput screening assays to efficiently evaluate their biological activity against a wide array of targets.

Computational Modeling and In Silico Screening: Molecular docking and dynamics simulations can predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. This computational approach can help prioritize compounds for synthesis and experimental testing.

Advanced Spectroscopic and Crystallographic Techniques: Comprehensive characterization of the compound and its potential interactions with biological macromolecules can be achieved using advanced NMR spectroscopy and single-crystal X-ray diffraction. tandfonline.com These techniques provide detailed insights into the three-dimensional structure and conformational dynamics of the molecule.

Chemical Proteomics and Target Deconvolution: Should the compound exhibit a desirable biological effect, chemical proteomics approaches can be utilized to identify its direct molecular targets within the cell. This is crucial for understanding its mechanism of action and for further optimization.

Strategic Outlook for Continued Research and Development of Urea Derivatives

The study of urea derivatives continues to be a fertile ground for discovery in both medicine and materials science. A strategic outlook for future research should prioritize the exploration of underrepresented structural classes, such as non-diaryl ureas like this compound.

A key strategy will be the systematic exploration of the chemical space around these novel scaffolds. This involves the creation of diverse chemical libraries with variations in the aliphatic and aromatic substituents. The resulting compounds should then be subjected to broad biological screening to identify new lead compounds for various therapeutic indications.

Furthermore, there is a growing emphasis on developing urea derivatives with improved "drug-like" properties, including enhanced selectivity and reduced off-target effects. This can be achieved through a combination of rational drug design, guided by computational modeling, and empirical SAR studies.

The development of novel synthetic methodologies that are more efficient, sustainable, and amenable to late-stage functionalization will also be critical. mdpi.com This will enable the rapid diversification of urea-based scaffolds and the optimization of lead compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclooctyl-3-(2-methylphenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the cyclooctylamine intermediate via reductive amination or substitution reactions.

- Step 2 : Reaction with 2-methylphenyl isocyanate to form the urea linkage under anhydrous conditions (e.g., THF or DCM as solvents at 0–25°C).

- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Critical Factors : Temperature control during urea bond formation minimizes side reactions (e.g., carbamate formation). Excess isocyanate (1.2–1.5 equivalents) improves yield but requires careful quenching to avoid impurities .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (2-methylphenyl) appear as a multiplet at δ 6.8–7.2 ppm; cyclooctyl CH₂ groups show complex splitting (δ 1.2–2.5 ppm).

- ¹³C NMR : Carbonyl (C=O) resonance at ~155–160 ppm confirms urea formation .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., calculated 287.4 g/mol). Isotopic patterns distinguish chlorine-containing analogs if present .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Methodological Answer :

- In Vitro Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases) at 10–100 µM compound concentrations. Normalize activity against controls (DMSO-only) and calculate IC₅₀ values .

- Cellular Viability Assays : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Include dose-response curves (1–50 µM) and validate with apoptosis markers (caspase-3 activation) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* basis set). Identify low-energy pathways for urea bond formation .

- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., THF vs. DCM) to maximize yield and minimize byproducts .

- Machine Learning : Train models on PubChem data (similar urea derivatives) to predict optimal molar ratios and temperatures .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Meta-Analysis : Aggregate data from kinase inhibition (e.g., EGFR) and cytotoxicity assays. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Structural Validation : Confirm compound stability in assay buffers via LC-MS to rule out degradation (e.g., hydrolysis of urea bonds at pH > 8) .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cellular contexts .

Q. How do structural modifications (e.g., substituents on the aryl ring) influence the compound’s SAR?

- Methodological Answer :

- Analog Synthesis : Replace 2-methylphenyl with halogenated (e.g., 2-Cl, 4-F) or electron-donating (e.g., 2-OCH₃) groups. Compare IC₅₀ values in enzyme assays .

- 3D-QSAR Modeling : Align analogs in PyMOL/MOE, map electrostatic/hydrophobic fields, and correlate with activity data to identify critical pharmacophores .

Q. What advanced techniques characterize crystallographic or conformational properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Resolve cyclooctyl puckering and urea plane angles to inform docking studies .

- Dynamic NMR : Analyze chair-boat transitions in cyclooctyl groups at variable temperatures (e.g., 213–298 K) to assess conformational flexibility .

Methodological Notes for Experimental Design

Q. How to apply factorial design to optimize reaction conditions?

- Key Factors : Temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Use a 2³ factorial design with center points to model interactions .

- Output Analysis : Pareto charts identify dominant factors (e.g., temperature contributes 60% to yield variance). Response surface methodology (RSM) refines optimal conditions .

Q. What protocols ensure reproducibility in biological assays?

- Standardization : Pre-treat cells with identical passage numbers and serum batches. Include internal controls (e.g., staurosporine for apoptosis assays) .

- Data Reporting : Adhere to FAIR principles—publish raw spectra, assay protocols, and statistical code in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.